CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II)
Description
Properties
CAS No. |
15616-85-0 |
|---|---|
Molecular Formula |
C16H22Cl2P2Pd |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
dichloropalladium;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.2ClH.Pd/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
LZGYVAKZBAWAGE-UHFFFAOYSA-L |
Canonical SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) can be synthesized by reacting palladium(II) chloride with dimethylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve palladium(II) chloride in a solvent such as methanol or ethanol.
- Add dimethylphenylphosphine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the resulting precipitate and wash it with a solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | C2/c (monoclinic) |
| Unit cell dimensions | a = 10.876 Å, b = 9.174 Å, c = 20.722 Å |
| Bond angles (Cl–Pd–Cl) | ~90° (cis configuration) |
Ligand Substitution Reactions
The complex undergoes ligand substitution reactions due to the labile nature of its chloride ligands:
-
With Chelating Ligands : Reacts with 1,2-bis(diphenylphosphino)acetylene to form heterobimetallic complexes (e.g., [Cl₂Pd(Ph₂PC≡CPPh₂)₂PtCl₂]) .
-
With Sulfide : In ammoniacal ethanol, reacts with Na₂S to yield µ-sulfido-bridged dimers (e.g., [Pt₂S(PPh₃)₄]) .
Table 2: Example Reaction Yields
| Reaction | Product | Yield (%) |
|---|---|---|
| PdCl₂(PMe₂Ph)₂ + Na₂S | [Pt₂S(PPh₃)₄] | 65–80 |
| PdCl₂(PMe₂Ph)₂ + Ph₂PC≡CPPh₂ | [Cl₂Pd(Ph₂PC≡CPPh₂)₂PtCl₂] | 72 |
Thermal Isomerization
The complex exhibits temperature-dependent cis/trans isomerization, influenced by intramolecular hydrogen bonding and steric effects:
-
Thermodynamic Parameters : ΔH° = 1.3 × 10⁴ J·mol⁻¹, ΔS° = 6.2 × 10¹ J·K⁻¹·mol⁻¹ .
-
NMR Evidence : ³¹P NMR spectra show two singlets (δ 25.5 ppm for trans, δ 32.5 ppm for cis) at 20°C .
Comparative Reactivity
Compared to platinum analogs:
Scientific Research Applications
Catalytic Applications
Cis-Dichlorobis(dimethylphenylphosphine)palladium(II) is primarily utilized as a catalyst in various cross-coupling reactions. Below are some key reactions where this compound plays a crucial role:
Suzuki-Miyaura Coupling
This reaction involves the coupling of boronic acids with aryl halides, yielding biaryl compounds. Cis-Dichlorobis(dimethylphenylphosphine)palladium(II) has been shown to facilitate this reaction efficiently under mild conditions.
Heck Reaction
In the Heck reaction, alkenes react with aryl halides in the presence of a palladium catalyst. The use of cis-Dichlorobis(dimethylphenylphosphine)palladium(II) has been reported to increase yields significantly.
Negishi Coupling
This coupling involves the reaction of organozinc reagents with organic halides. The palladium complex has shown excellent reactivity and selectivity in these transformations.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of cis-Dichlorobis(dimethylphenylphosphine)palladium(II) in synthesizing biaryl compounds from aryl bromides and boronic acids. The reaction was carried out under optimized conditions, leading to high yields and selectivity for desired products.
- Substrates Used : Various aryl bromides and phenylboronic acid.
- Yield Achieved : 90% with minimal by-products.
- Reference :
Case Study 2: Application in Pharmaceutical Chemistry
In pharmaceutical research, this palladium complex was utilized to synthesize key intermediates for drug development. The efficiency of the catalyst allowed for rapid synthesis with high purity, which is crucial in medicinal chemistry.
Mechanism of Action
The mechanism by which CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, a nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(II) catalyst.
Comparison with Similar Compounds
Dichloro-bis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂])
Structure and Ligand Effects :
- Ligands : Triphenylphosphine (PPh₃) vs. dimethylphenylphosphine (PPhMe₂).
- Steric Bulk : PPh₃ is bulkier than PPhMe₂ due to three phenyl groups, reducing catalytic activity in some cases but improving stability .
- Electronic Effects : PPhMe₂ is more electron-donating, accelerating oxidative addition steps compared to PPh₃.
Platinum Analogues: cis-Dichlorobis(4-vinylpyridine)platinum(II)
Metal Center Comparison :
Toxicity :
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Ligand Type :
- Bidentate vs. Monodentate: The ferrocene-based ligand (dppf) chelates palladium, creating a rigid geometry that stabilizes intermediates in asymmetric catalysis.
- Catalytic Efficiency: Higher selectivity in C–N couplings compared to monodentate phosphine complexes .
Physical Properties :
Cisplatin (cis-Diamminedichloroplatinum(II))
Toxicity :
- Cisplatin’s toxicity profile (e.g., nephrotoxicity) is severe, whereas palladium compounds pose fewer health risks but still require precautions .
Data Table: Comparative Analysis
Biological Activity
Cis-Dichlorobis(dimethylphenylphosphine)palladium(II) (commonly referred to as cis-PdCl2(dmpp)2) is a notable organometallic compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
Cis-Dichlorobis(dimethylphenylphosphine)palladium(II) is characterized by its square planar geometry, typical of many palladium(II) complexes. The molecular formula is , and it features two dimethylphenylphosphine ligands coordinated to a palladium center along with two chloride ions.
Mechanisms of Biological Activity
The biological activity of cis-PdCl2(dmpp)2 can be attributed to several mechanisms:
- DNA Interaction : Palladium complexes have been shown to interact with DNA, leading to the formation of adducts that can inhibit replication and transcription processes. This interaction is crucial for their anticancer properties.
- Antimicrobial Activity : Studies indicate that palladium complexes can exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
- Catalytic Properties : The ability of cis-PdCl2(dmpp)2 to catalyze reactions such as carbon-carbon coupling has implications for drug synthesis and the development of new therapeutic agents.
Research Findings
Recent studies have highlighted the biological significance of cis-Dichlorobis(dimethylphenylphosphine)palladium(II):
- Anticancer Activity : Research has demonstrated that cis-PdCl2(dmpp)2 exhibits cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell death .
- Antimicrobial Studies : In vitro studies have shown that cis-PdCl2(dmpp)2 possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
- Case Study on Anticancer Efficacy : A case study involving the treatment of human ovarian carcinoma cells revealed that cis-PdCl2(dmpp)2 significantly reduced cell viability in a dose-dependent manner. The study also noted that the compound's efficacy was enhanced when used in combination with other chemotherapeutic agents .
Table 1: Biological Activity Summary
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Ovarian Cancer | 15 | Apoptosis via caspase activation |
| Breast Cancer | 20 | Cell cycle arrest |
| Melanoma | 25 | DNA damage |
Q & A
Q. What are the critical synthetic protocols for preparing cis-dichlorobis(dimethylphenylphosphine)palladium(II), and how is stereochemical purity ensured?
The synthesis typically involves reacting palladium chloride (PdCl₂) with dimethylphenylphosphine ligands in a stoichiometric ratio under inert conditions (e.g., nitrogen atmosphere). A common method uses anhydrous solvents like dichloromethane or ethanol to prevent hydrolysis. To ensure stereochemical purity (retention of cis geometry), slow ligand addition and low temperatures (0–5°C) are employed to minimize ligand scrambling. Characterization via ³¹P NMR spectroscopy is critical to confirm the absence of trans-isomer peaks, which would appear at distinct chemical shifts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?
- ³¹P NMR : Reveals ligand coordination symmetry; a single peak near δ 20–25 ppm confirms equivalent phosphine ligands in the cis configuration.
- X-ray crystallography : Resolves the octahedral geometry, Pd–Cl bond lengths (~2.30 Å), and Pd–P distances (~2.25 Å), critical for verifying the cis arrangement (Figure 1).
- IR spectroscopy : Pd–Cl stretches appear at ~320–350 cm⁻¹, while Pd–P vibrations occur near 500–550 cm⁻¹. Cross-referencing these methods ensures structural fidelity .
Q. What are the primary safety hazards associated with handling this compound?
The complex is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety protocols include:
- Use of nitrile gloves, fume hoods, and sealed reaction systems to avoid inhalation.
- Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists.
- Storage in airtight containers away from oxidizers, as thermal decomposition releases toxic Pd and Cl⁻ species .
Advanced Research Questions
Q. How do steric and electronic properties of dimethylphenylphosphine ligands influence catalytic activity in cross-coupling reactions?
The bulky dimethylphenylphosphine ligands enhance steric protection around Pd, stabilizing the active Pd⁰ intermediate during catalytic cycles. Electron-donating methyl groups increase electron density at Pd, accelerating oxidative addition steps (e.g., in Suzuki-Miyaura reactions). However, excessive steric bulk can hinder substrate accessibility, requiring optimization of ligand:metal ratios (typically 2:1). Comparative studies with triphenylphosphine analogs show higher turnover numbers (TONs) for dimethylphenylphosphine due to balanced steric/electronic effects .
Q. What experimental strategies address ligand dissociation and Pd nanoparticle formation during catalysis?
Ligand dissociation, leading to inactive Pd aggregates, is mitigated by:
- Additives : Silver salts (Ag₂O) sequester free chloride ions, stabilizing the Pd complex.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance ligand retention via solvation effects.
- In situ monitoring : UV-vis spectroscopy tracks nanoparticle formation (absorption at 400–500 nm), enabling real-time adjustment of reaction conditions .
Q. How can computational methods (DFT, MD) elucidate reaction mechanisms involving this complex?
Density functional theory (DFT) calculates activation barriers for oxidative addition/reductive elimination steps, identifying rate-limiting stages. Molecular dynamics (MD) simulations model ligand mobility under thermal stress, predicting dissociation thresholds. For example, MD studies reveal that ligand loss occurs above 80°C in toluene, aligning with experimental observations of reduced catalytic efficiency at elevated temperatures .
Contradictions and Open Research Challenges
- Stability vs. Reactivity Trade-off : While bulky ligands enhance stability, they may reduce catalytic activity in sterically hindered substrates. Recent studies propose mixed-ligand systems (e.g., phosphine/N-heterocyclic carbenes) to balance these factors .
- Toxicity Data Gaps : Limited in vivo studies exist for Pd complexes. Comparative toxicity profiles with analogous Pt compounds (e.g., nephrotoxicity) suggest need for rigorous biohazard assessments .
Figure 1 : Crystal structure of cis-dichlorobis(dimethylphenylphosphine)palladium(II), highlighting octahedral geometry and bond metrics (derived from ).
Table 1 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 266–283°C | |
| Pd–Cl Bond Length | 2.30 Å | |
| ³¹P NMR Shift (CDCl₃) | δ 22.5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
